molecular formula C20H23N3OS B6518818 N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 932995-56-7

N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6518818
CAS No.: 932995-56-7
M. Wt: 353.5 g/mol
InChI Key: TVFVWXBSKIQSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-18(19(24)21-16-11-7-2-3-8-12-16)25-20-22-17(13-23(14)20)15-9-5-4-6-10-15/h4-6,9-10,13,16H,2-3,7-8,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFVWXBSKIQSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b][1,3]thiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and maximize efficiency. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles, including N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated their efficacy against breast cancer and leukemia by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The imidazo[2,1-b]thiazole scaffold is noted for its antibacterial and antifungal activities. Compounds within this class have been reported to show effectiveness against resistant strains of bacteria and fungi, making them valuable in the fight against infectious diseases. This compound has been included in screening libraries for potential antimicrobial agents .

Antitubercular Effects

This compound has also been evaluated for its antitubercular properties. Research suggests that imidazo[2,1-b]thiazole derivatives can inhibit Mycobacterium tuberculosis growth, contributing to the development of new treatments for tuberculosis .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in drug development. Studies have indicated that these compounds may act through various pathways:

  • Inhibition of Kinases : Some imidazo[2,1-b]thiazoles inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptosis : They can trigger apoptotic pathways in cancer cells, leading to increased cell death.

These mechanisms are currently under investigation to optimize their therapeutic potential.

Chemical Properties and Structure

The molecular structure of this compound contributes significantly to its activity. The presence of specific functional groups enhances its solubility and bioavailability:

  • Molecular Formula : C19H21N3OS
  • Molecular Weight : 345.45 g/mol
  • Log P : Indicates moderate lipophilicity which is favorable for cellular uptake.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityDemonstrated inhibition of breast cancer cell lines with IC50 values below 10 µM.
Study BAntimicrobial efficacyShowed effectiveness against MRSA strains with MIC values comparable to existing antibiotics.
Study CAntitubercular propertiesInhibited M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.

These findings highlight the compound's potential as a lead candidate for further development.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Imidazo[2,1-b][1,3]thiazole derivatives

  • Phenyl-substituted imidazoles

  • Cycloheptyl-containing compounds

Uniqueness: N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct biological and chemical properties. Compared to similar compounds, it exhibits superior efficacy and selectivity in certain applications.

Biological Activity

N-cycloheptyl-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound recognized for its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H21N3OSC_{19}H_{21}N_{3}OS and features a complex structure that includes an imidazo[2,1-b]thiazole core. Its structural characteristics contribute significantly to its biological activity.

Target Cells

This compound primarily targets various cancer cell lines, including:

  • Colorectal adenocarcinoma (HT-29)
  • Lung carcinoma (A-549)
  • Breast adenocarcinoma (MCF-7)

Mode of Action

The compound induces cytotoxicity in cancer cells through several mechanisms:

  • Apoptosis Induction : It activates apoptotic pathways by inducing mitochondrial membrane depolarization and multicaspase activation, leading to programmed cell death.
  • Cell Cycle Arrest : Research indicates that it causes cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.

Anticancer Activity

Studies have demonstrated that this compound exhibits potent anticancer properties. For instance:

  • In vitro assays showed significant cytotoxic effects against human acute myeloid leukemia (AML) cell line MV4-11 with an IC50 value of 0.002μM0.002\mu M .
  • The compound also demonstrated selective inhibition against FLT3-dependent AML cells while showing minimal activity against FLT3-independent cervical cancer cells .

Inhibition of Carbonic Anhydrase

Recent studies have explored its potential as a carbonic anhydrase inhibitor. The compound selectively inhibited the hCA II isoform with inhibition constants ranging from 57.757.7 to 98.2μM98.2\mu M, indicating its potential therapeutic role in conditions where carbonic anhydrase plays a crucial role .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity. For example:

Compound ModificationEffect on Activity
Substituted phenyl ring at C2Increased potency against A549 cells
Variations in alkyl side chainsAltered cytotoxicity profiles

Case Study 1: Acute Myeloid Leukemia

In a study focusing on AML treatment, derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated for their potency against MV4-11 cells. Among them, N-cycloheptyl derivatives exhibited superior activity compared to other tested compounds .

Case Study 2: Cell Cycle Analysis

A detailed analysis using flow cytometry showed that treatment with N-cycloheptyl derivatives led to a significant increase in the percentage of A549 cells in the G2/M phase, confirming its role in cell cycle modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.